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molecular formula C9H16N6 B1619246 Cyclohexylmelamine CAS No. 5606-25-7

Cyclohexylmelamine

Cat. No. B1619246
M. Wt: 208.26 g/mol
InChI Key: FHEJGRHXJIQFRP-UHFFFAOYSA-N
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Patent
US06127538

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 140 mL of water, and 29.2 g (0.3 mol) of cyclohexylamine was warmed with stirring and allowed to react at a reflux temperature for 1 hour. Further, an aqueous solution of 12 g of sodium hydroxide in 40 mL of water was dropwise added thereto over 1 hour and the mixture was aged for 1 hour. To the reaction mixture thus obtained was added 200 mL of toluene, and the resulting mixture was cooled down to room temperature. The crystals obtained were collected by filtration, washed with 100 mL of toluene and then with 100 mL of water, followed by drying under reduced pressure to obtain 17.9 g (yield 86%) of the titled compound. Melting point: 151° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.[OH-].[Na+].C1(C)C=CC=CC=1>O>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:16][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Name
Quantity
29.2 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed
CUSTOM
Type
CUSTOM
Details
to react at a reflux temperature for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
the mixture was aged for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
To the reaction mixture thus obtained
CUSTOM
Type
CUSTOM
Details
The crystals obtained
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 100 mL of toluene
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=NC(=N1)N)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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